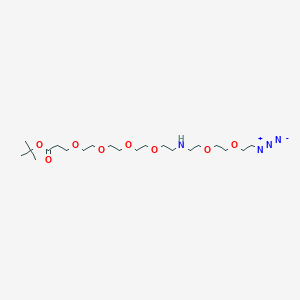![molecular formula C12H25N3O3Si B13728795 4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol is a complex organic compound that features a unique combination of functional groups, including an azido group, a tert-butyl(dimethyl)silyl ether, and a methyloxan ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution reactions using sodium azide in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol can undergo a variety of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid are typical for deprotection.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Free hydroxyl compounds.
科学的研究の応用
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol largely depends on the functional groups present:
Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.
tert-Butyl(dimethyl)silyl Ether: Acts as a protecting group for hydroxyl functionalities, which can be selectively removed under acidic conditions.
Methyloxan Ring: Provides structural rigidity and can participate in various chemical transformations.
類似化合物との比較
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl ether group and is used in synthetic glycobiology.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar silyl ether group and is used in the synthesis of biologically active natural products.
Uniqueness
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the azido group, in particular, makes it highly versatile for use in click chemistry and bioconjugation.
特性
分子式 |
C12H25N3O3Si |
|---|---|
分子量 |
287.43 g/mol |
IUPAC名 |
4-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C12H25N3O3Si/c1-8-11(16)9(14-15-13)7-10(17-8)18-19(5,6)12(2,3)4/h8-11,16H,7H2,1-6H3 |
InChIキー |
PZPUIKSYESHJIF-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
![4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)

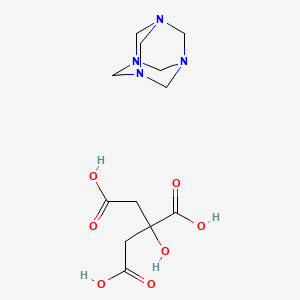
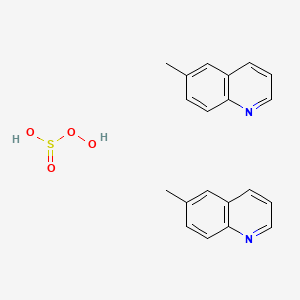
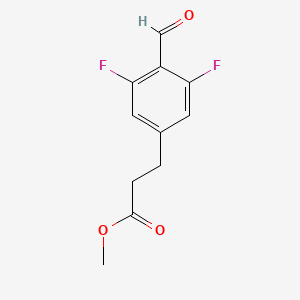
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)
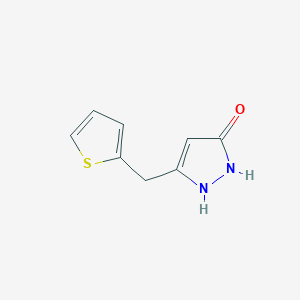
![Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13728778.png)
![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)


